Cas no 2639446-76-5 ((3-Bromo-5-chlorothiophen-2-yl)methanamine)

(3-Bromo-5-chlorothiophen-2-yl)methanamine is a heterocyclic amine derivative featuring both bromo and chloro substituents on a thiophene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of halogen groups enhances its reactivity, enabling selective cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. Its amine functionality allows for further derivatization, making it valuable for constructing complex molecular architectures. The compound’s well-defined structure and stability under standard conditions ensure consistent performance in synthetic applications. It is commonly utilized in research settings for the design of bioactive molecules and advanced materials.
(3-Bromo-5-chlorothiophen-2-yl)methanamine structure
2639446-76-5 structure
Product Name:(3-Bromo-5-chlorothiophen-2-yl)methanamine
CAS No:2639446-76-5
MF:C5H5BrClNS
MW:226.521898031235
CID:6335498
PubChem ID:155970381
Update Time:2025-11-06

(3-Bromo-5-chlorothiophen-2-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (3-bromo-5-chlorothiophen-2-yl)methanamine
    • 2639446-76-5
    • EN300-7198942
    • (3-Bromo-5-chlorothiophen-2-yl)methanamine
    • Inchi: 1S/C5H5BrClNS/c6-3-1-5(7)9-4(3)2-8/h1H,2,8H2
    • InChI Key: OZRAMSSVVJWMQQ-UHFFFAOYSA-N
    • SMILES: BrC1C=C(SC=1CN)Cl

Computed Properties

  • Exact Mass: 224.90146g/mol
  • Monoisotopic Mass: 224.90146g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 54.3Ų

(3-Bromo-5-chlorothiophen-2-yl)methanamine Pricemore >>

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Additional information on (3-Bromo-5-chlorothiophen-2-yl)methanamine

Comprehensive Overview of (3-Bromo-5-chlorothiophen-2-yl)methanamine (CAS No. 2639446-76-5)

(3-Bromo-5-chlorothiophen-2-yl)methanamine (CAS No. 2639446-76-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its thiophene core and functionalized with bromo and chloro substituents, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features make it a valuable building block for drug discovery, particularly in the development of heterocyclic compounds with potential therapeutic applications.

The growing interest in thiophene derivatives like (3-Bromo-5-chlorothiophen-2-yl)methanamine stems from their broad utility in medicinal chemistry. Researchers are increasingly exploring its role in designing small-molecule inhibitors and enzyme modulators, addressing pressing healthcare challenges such as antimicrobial resistance and chronic diseases. The compound's halogenated structure enhances its reactivity, enabling precise modifications for targeted applications. This aligns with current trends in precision medicine and green chemistry, where efficiency and sustainability are paramount.

In agrochemical applications, 2639446-76-5 is studied for its potential as a precursor to novel crop protection agents. With global concerns about food security and sustainable agriculture, the demand for innovative pest control solutions has surged. The compound's chloro and bromo groups contribute to its bioactivity, making it a candidate for developing environmentally friendly alternatives to conventional pesticides. This resonates with the industry's shift toward biorational chemicals that minimize ecological impact.

From a synthetic perspective, (3-Bromo-5-chlorothiophen-2-yl)methanamine offers intriguing possibilities for cross-coupling reactions, a hot topic in organic chemistry. Its compatibility with palladium-catalyzed transformations and other advanced methodologies positions it as a key player in high-throughput screening workflows. Laboratories focusing on fragment-based drug design frequently incorporate this compound due to its balanced lipophilicity and molecular weight, critical factors in lead optimization.

The compound's physicochemical properties, including its solubility profile and stability, have been rigorously evaluated to meet the stringent requirements of industrial and academic research. Analytical techniques such as HPLC and NMR spectroscopy confirm its high purity, ensuring reproducibility in downstream applications. These qualities address common queries from researchers seeking reliable chemical intermediates for complex syntheses.

As the scientific community continues to explore 2639446-76-5, its relevance in material science is also emerging. The thiophene scaffold is integral to conductive polymers and organic electronics, areas experiencing rapid growth due to advancements in flexible devices and renewable energy technologies. This multidisciplinary appeal underscores the compound's adaptability across diverse sectors.

In summary, (3-Bromo-5-chlorothiophen-2-yl)methanamine (CAS No. 2639446-76-5) represents a convergence of innovation in pharmaceuticals, agrochemicals, and materials. Its structural versatility and functional group compatibility align with contemporary research priorities, answering the demand for next-generation chemical tools. By addressing both fundamental and applied challenges, this compound exemplifies the dynamic interplay between molecular design and real-world solutions.

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